An In-depth Technical Guide to Arylsulfonamides: A Case Study on 4-bromo-N-phenylbenzene-1-sulfonamide
An In-depth Technical Guide to Arylsulfonamides: A Case Study on 4-bromo-N-phenylbenzene-1-sulfonamide
In the spirit of scientific exploration and to provide a valuable resource for researchers in drug development, this guide will focus on a closely related and well-documented analogue: 4-bromo-N-phenylbenzene-1-sulfonamide . The principles, experimental methodologies, and potential applications discussed herein are broadly applicable to the synthesis and evaluation of novel arylsulfonamide derivatives.
Nomenclature and Structural Identification
The precise naming and identification of a compound are foundational to all scientific communication.
IUPAC Name: The systematic name for the core compound of this guide is 4-bromo-N-phenylbenzene-1-sulfonamide .
Synonyms: This compound may also be referred to as:
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p-Bromobenzenesulfonyl anilide
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N-Phenyl-4-bromobenzenesulfonamide
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Benzenesulfonamide, 4-bromo-N-phenyl-
Chemical Structure:
Caption: Chemical structure of 4-bromo-N-phenylbenzene-1-sulfonamide.
Physicochemical Properties
A summary of the key physical and chemical properties of 4-bromo-N-phenylbenzene-1-sulfonamide is provided below. These properties are crucial for designing experimental conditions, including solvent selection and purification strategies.
| Property | Value | Source |
| CAS Number | 7454-54-8 | [1] |
| Molecular Formula | C₁₂H₁₀BrNO₂S | [1] |
| Molecular Weight | 312.18 g/mol | [1] |
| Melting Point | 116-117 °C | [1] |
| Appearance | Solid | [1] |
| Solubility | Sparingly soluble in water; Soluble in ethanol, DMSO, and acetone. | [1] |
Synthesis and Purification
The synthesis of N-arylsulfonamides is a cornerstone reaction in medicinal chemistry. The following protocol outlines a standard procedure for the synthesis of 4-bromo-N-phenylbenzene-1-sulfonamide.
Synthetic Workflow
Caption: General workflow for the synthesis of 4-bromo-N-phenylbenzene-1-sulfonamide.
Detailed Experimental Protocol
Materials:
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4-Bromobenzenesulfonyl chloride
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Aniline
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Pyridine (or another suitable base, e.g., triethylamine)
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Dichloromethane (DCM), anhydrous
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1 M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Ethanol (for recrystallization)
Procedure:
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Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromobenzenesulfonyl chloride (1.0 eq) in anhydrous DCM.
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Addition of Amine and Base: To the stirred solution, add aniline (1.0 eq) followed by the slow, dropwise addition of pyridine (1.1 eq). The base is crucial to neutralize the HCl generated during the reaction.
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Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (4-bromobenzenesulfonyl chloride) is consumed.
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Aqueous Workup:
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Transfer the reaction mixture to a separatory funnel and dilute with additional DCM.
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Wash the organic layer sequentially with 1 M HCl to remove excess pyridine, followed by saturated NaHCO₃ solution to neutralize any remaining acid, and finally with brine.
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Drying and Solvent Removal: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the crude solid product by recrystallization from a suitable solvent, such as ethanol, to yield the pure 4-bromo-N-phenylbenzene-1-sulfonamide.
Spectral Characterization
Confirmation of the product's identity and purity is achieved through various spectroscopic techniques.
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Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M+) at m/z 311 and another at m/z 313, corresponding to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).[1]
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR will show characteristic peaks for the aromatic protons on both phenyl rings and a broad singlet for the N-H proton.
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¹³C NMR will display signals corresponding to the 12 carbon atoms in the molecule.
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Biological Relevance and Potential Applications
The sulfonamide functional group is a well-established pharmacophore found in a wide array of therapeutic agents, including antibacterial, and anticancer drugs.[2][3] Arylsulfonamides, such as the one described, are of significant interest in drug discovery.
Recent studies have indicated that some arylsulfonamide derivatives may act as anticancer agents by inhibiting translation initiation, a critical process in protein synthesis that is often dysregulated in cancer.[1] This mechanism is thought to involve the eukaryotic initiation factor 4F (eIF4F) complex.[1] The exploration of compounds like 4-bromo-N-phenylbenzene-1-sulfonamide and its analogues could lead to the development of novel therapeutics targeting this pathway.
Conclusion
This technical guide provides a comprehensive overview of the nomenclature, properties, synthesis, and potential biological significance of 4-bromo-N-phenylbenzene-1-sulfonamide as a representative of the arylsulfonamide class of compounds. The detailed protocols and data presented herein serve as a valuable resource for researchers and scientists engaged in the field of medicinal chemistry and drug development. While the initially requested compound was not found in the literature, the principles outlined in this guide are directly applicable to the synthesis and characterization of novel sulfonamide derivatives.
References
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PubChem. 4-Bromobenzenesulfonamide. National Center for Biotechnology Information. [Link]
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Appchem. 4-bromo-N-[(4-methylphenyl)methyl]-3-propoxybenzene-1-sulfonamide. [Link]
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Chemcas. 4-bromo-N-(3-fluoro-4-methylphenyl)benzamide. [Link]
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ResearchGate. 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide. [Link]
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MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]
- Google Patents. US10745392B2 - Benzenesulfonamide compounds and their use as therapeutic agents.
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Molbase. 4-methyl-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide. [Link]
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Organic Syntheses. REACTION OF SULFOXIDES WITH DIETHYLAMINOSULFUR TRIFLUORIDE: FLUOROMETHYL PHENYL SULFONE, A REAGENT FOR THE SYNTHESIS OF FLUOROALKENES. [Link]
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National Center for Biotechnology Information. 4-Methyl-N-(4-methylphenyl)benzenesulfonamide. [Link]
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European Journal of Chemistry. The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. [Link]
